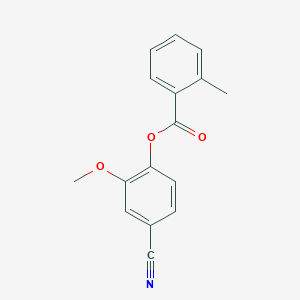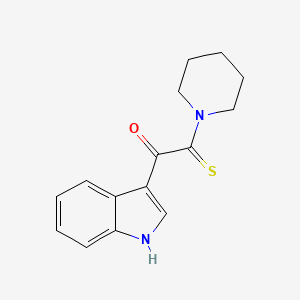![molecular formula C26H28N2O2 B4193912 2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide](/img/structure/B4193912.png)
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Vue d'ensemble
Description
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide, commonly known as DPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPH belongs to the class of compounds known as piperidine derivatives, which have been shown to exhibit a range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of DPH is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various receptors in the brain and peripheral tissues. DPH has been shown to have affinity for various receptors such as the mu-opioid receptor, the kappa-opioid receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
DPH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DPH can inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. In vivo studies have shown that DPH can reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPH in lab experiments is its well-established synthesis method, which makes it readily available for research purposes. However, one of the limitations of using DPH is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for the research on DPH. One potential direction is the development of novel derivatives of DPH with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DPH in other fields such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of DPH and its potential side effects.
In conclusion, DPH is a synthetic compound with potential therapeutic applications in various fields. Its synthesis method is well-established, and its pharmacological properties have been extensively studied. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
DPH has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPH has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, DPH has been shown to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. In medicinal chemistry, DPH has been used as a starting material for the synthesis of various other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-25(27-24-14-8-3-9-15-24)20-28-18-16-23(17-19-28)26(30,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,23,30H,16-20H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFUAHKEBCMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-butyl-6-chloro-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4193856.png)

![3-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4193870.png)
![N-(4-chloro-2-methylphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4193871.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4193879.png)
![N-benzyl-4-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)benzamide](/img/structure/B4193891.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4193898.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193905.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4193924.png)
amino]-4-methoxyphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4193931.png)
![2-methyl-5-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4-pyrimidinamine](/img/structure/B4193939.png)
![6-methoxy-9-methyl-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4193948.png)